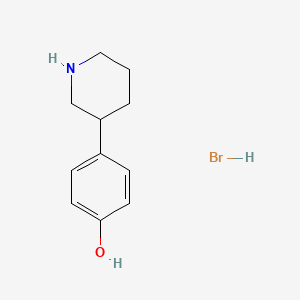

4-(Piperidin-3-yl)phenol hydrobromide

Description

Structure

3D Structure of Parent

Properties

Molecular Formula |

C11H16BrNO |

|---|---|

Molecular Weight |

258.15 g/mol |

IUPAC Name |

4-piperidin-3-ylphenol;hydrobromide |

InChI |

InChI=1S/C11H15NO.BrH/c13-11-5-3-9(4-6-11)10-2-1-7-12-8-10;/h3-6,10,12-13H,1-2,7-8H2;1H |

InChI Key |

YWYXRWHVUSQJFH-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(CNC1)C2=CC=C(C=C2)O.Br |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 4 Piperidin 3 Yl Phenol Hydrobromide

Established Synthetic Pathways for the 4-(Piperidin-3-yl)phenol (B3328106) Core

The construction of the 3-arylpiperidine core, the central structural element of 4-(piperidin-3-yl)phenol, can be achieved through several established synthetic strategies. These pathways range from classical cyclization and functionalization reactions to modern catalytic methods that offer high efficiency and stereochemical control.

Reductive amination is a versatile and widely used method for the formation of C-N bonds and is applicable to the synthesis of the piperidine (B6355638) core. libretexts.org This approach typically involves the reaction of a ketone or aldehyde with an amine in the presence of a reducing agent. For the synthesis of the 4-(piperidin-3-yl)phenol scaffold, this could involve the intramolecular reductive amination of an amino-ketone or the intermolecular reaction of a piperidone precursor. nih.gov

One conceptual pathway begins with the reductive amination of a phenol (B47542) derivative to a cyclohexylamine, which can then be further elaborated. For instance, nickel-catalyzed reductive amination of phenols with ammonia (B1221849) can yield the corresponding cyclohexylamines. core.ac.uknih.gov The reaction pathway is believed to proceed through the initial hydrogenation of phenol to cyclohexanone, which then reacts with ammonia to form an enamine or imine intermediate, followed by hydrogenation to the final cyclohexylamine. core.ac.uk While this directly produces a six-membered ring, subsequent steps would be required to form the piperidine and attach the aryl group at the correct position.

A more direct approach involves using a pre-formed piperidone. For example, a reaction between an N-protected-4-piperidone and an appropriate aniline (B41778) derivative under reductive amination conditions can form 4-amino-piperidine structures. nih.gov To achieve the 3-aryl substitution pattern, a strategy could involve the reductive amination of a suitably substituted δ-keto-amine, leading to the cyclization and formation of the 3-arylpiperidine ring.

| Reactants | Reducing Agent | Catalyst | Key Feature |

| Phenol, Ammonia, H₂ | H₂ | Supported Ni Catalyst | Direct amination of phenol ring. core.ac.uknih.gov |

| N-Boc-piperidin-4-one, Aniline | Sodium Borohydride | Acid (e.g., Boric Acid) | Forms 4-aminopiperidine (B84694) derivatives. libretexts.orgnih.gov |

Direct functionalization of the piperidine ring through alkylation or arylation presents another key synthetic strategy. These methods often rely on the generation of a nucleophilic piperidine-derived intermediate that can react with an appropriate electrophile.

One approach involves the regioselective alkylation at the 3-position of the piperidine ring. This can be accomplished by first converting piperidine to an enamine or an enamide-like intermediate, such as Δ¹-piperideine. The enamide anion can then be generated by treatment with a strong base like lithium diisopropylamide (LDA) or a Grignard reagent. Subsequent reaction with an aryl halide or a suitable electrophile introduces the substituent at the C3 position. nih.gov

Another advanced strategy is the palladium-catalyzed C(sp³)–H arylation. This method allows for the direct formation of a carbon-carbon bond between an unactivated C-H bond on the piperidine ring and an aryl halide. Regio- and stereoselectivity can be achieved by using a directing group attached to the piperidine nitrogen or at another position on the ring. nih.gov For example, an aminoquinoline auxiliary at the C3 position has been used to direct the arylation to the C4 position with excellent regio- and stereoselectivity. nih.gov While this example targets the C4 position, the principle can be adapted to target the C3 position with an appropriate directing group.

Furthermore, alkylation of metalloenamines derived from tetrahydropyridines offers a regio- and stereospecific route to trans-3,4-disubstituted piperidines. nih.govnih.gov This method involves the deprotonation of a tetrahydropyridine (B1245486) to form a metalloenamine, which then undergoes stereospecific alkylation. nih.gov

| Strategy | Intermediate | Reagents | Outcome |

| Regioselective Alkylation | Enamide anion of Δ¹-piperideine | LDA, Alkyl/Aryl Halide | 3-substituted piperidine. nih.gov |

| Directed C-H Arylation | Palladacycle | Pd catalyst, Directing Group, Aryl Iodide | Regio- and stereoselective arylation. nih.gov |

| Metalloenamine Alkylation | Metalloenamine of tetrahydropyridine | n-BuLi, Electrophile | Regio- and stereospecific alkylation. nih.gov |

Transition metal-catalyzed cross-coupling reactions are powerful tools for C-C bond formation and have been successfully applied to the synthesis of 3-arylpiperidines. researchgate.net These methods often start from readily available pyridine (B92270) derivatives and couple them with aryl partners.

A notable example is the rhodium-catalyzed asymmetric reductive Heck reaction. researchgate.net This approach enables a cross-coupling between pyridine-derived dihydropyridines and sp²-hybridized boronic acids. core.ac.uk The key step involves the Rh-catalyzed asymmetric carbometalation of a phenyl pyridine-1(2H)-carboxylate with an aryl boronic acid, such as (4-methoxyphenyl)boronic acid. This reaction produces a 3-substituted tetrahydropyridine with high yield and excellent enantioselectivity. A subsequent reduction step then furnishes the final enantioenriched 3-arylpiperidine. core.ac.uk This three-step process—partial reduction of pyridine, Rh-catalyzed asymmetric coupling, and final reduction—provides a versatile route to a wide array of chiral 3-substituted piperidines.

Palladium-catalyzed reactions, such as the Suzuki and Heck couplings, are also central to modern organic synthesis and can be employed. ufp.pt The Suzuki reaction, for instance, would involve the coupling of a piperidine-containing organoborane with an aryl halide (or vice-versa) in the presence of a palladium catalyst and a base. ufp.pt Similarly, the Heck reaction could form the desired C-C bond by coupling a piperidine-derived alkene with an aryl halide. ufp.pt

| Reaction Type | Catalyst/Ligand | Reactants | Key Advantage |

| Asymmetric Reductive Heck | [Rh(cod)OH]₂ / (S)-Segphos | Phenyl pyridine-1(2H)-carboxylate, Arylboronic acid | High enantioselectivity. researchgate.net |

| Suzuki Coupling | Pd(PPh₃)₄ | Organoborane, Aryl Halide | Broad functional group tolerance. ufp.pt |

| Heck Coupling | Pd(OAc)₂ | Alkene, Aryl Halide | Forms substituted alkenes. ufp.pt |

Microwave-assisted organic synthesis has emerged as a valuable technique for accelerating reaction rates, increasing yields, and improving product purity. The use of microwave irradiation can dramatically reduce reaction times from hours to minutes compared to conventional heating methods.

This technology can be applied to various steps in the synthesis of the 4-(piperidin-3-yl)phenol core. For example, transition metal-catalyzed coupling reactions, such as C-H arylation, can be efficiently performed under microwave conditions. A study on the synthesis of piperidine-containing quinoline (B57606) derivatives demonstrated that the final condensation step to form the target compounds was achieved in 3-5 minutes with excellent yields under microwave irradiation, whereas conventional methods required longer times and gave lower yields.

Similarly, the demethylation of aryl methyl ethers, a potential final step to unmask the phenol group, has been successfully carried out using pyridinium (B92312) p-toluenesulfonate under solvent-free microwave conditions, highlighting the broad applicability of this green chemistry tool. ufp.pt

| Reaction Step | Conventional Method | Microwave Method | Advantage |

| Heterocycle Condensation | Several hours, lower yield | 3-5 minutes, excellent yield | Speed, Efficiency. |

| Aryl Ether Demethylation | Prolonged heating | 1.5-3 minutes, high yield | Speed, Solvent-free. ufp.pt |

| C-H Arylation | 2-24 hours | 2 hours | Rate enhancement. |

In many synthetic routes towards phenolic compounds, the hydroxyl group is often protected as an ether, commonly a methyl ether (anisole), to prevent unwanted side reactions. The final step of the synthesis is therefore the cleavage of this ether bond to reveal the free phenol. For the synthesis of 4-(piperidin-3-yl)phenol, this would typically involve the de-etherification of a 3-(4-methoxyphenyl)piperidine (B178348) intermediate.

Strong acids are commonly employed for this transformation. Refluxing with concentrated hydrobromic acid (HBr) or hydroiodic acid (HI) is a classic method for cleaving aryl methyl ethers. nih.gov The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the bromide or iodide ion on the methyl group in an Sₙ2 reaction, releasing the phenol and methyl bromide. nih.gov The use of HBr is particularly convenient as it can also serve to form the final hydrobromide salt of the piperidine product.

Boron tribromide (BBr₃) is another powerful and widely used Lewis acid reagent for ether cleavage, often effective at low temperatures. nih.gov The mechanism involves the initial formation of an ether-BBr₃ adduct, which facilitates the cleavage of the C-O bond. nih.gov Recent studies suggest a new mechanistic pathway involving charged intermediates, and it has been shown that substoichiometric amounts of BBr₃ can cleave multiple equivalents of an aryl methyl ether. nih.gov

| Reagent | Conditions | Mechanism | Key Feature |

| Hydrobromic Acid (HBr) | Reflux in aqueous HBr | Sₙ2 | Classic, robust method; forms hydrobromide salt directly. nih.gov |

| Boron Tribromide (BBr₃) | Low temperature (e.g., -78 °C to 0 °C) in CH₂Cl₂ | Lewis acid-assisted cleavage | High reactivity, mild conditions. |

| Pyridinium p-toluenesulfonate | Microwave irradiation, solvent-free | Acid-catalyzed | Green, rapid deprotection. ufp.pt |

Controlling the stereochemistry at the C3 position of the piperidine ring is a critical aspect of synthesizing chiral derivatives. Several advanced methodologies have been developed to achieve high levels of stereoselectivity.

As mentioned previously, the rhodium-catalyzed asymmetric cross-coupling of pyridine derivatives with arylboronic acids is a premier method for accessing enantioenriched 3-substituted piperidines. core.ac.uk The use of chiral ligands, such as (S)-Segphos, in conjunction with the rhodium catalyst, induces high enantioselectivity in the C-C bond-forming step, leading to products with excellent enantiomeric excess. researchgate.net

Another powerful technique is the kinetic resolution of racemic piperidine derivatives. This can be achieved through asymmetric deprotonation using a chiral base. For instance, N-Boc-2-aryl-4-methylenepiperidines have been resolved with high selectivity using n-butyllithium (n-BuLi) and the chiral ligand sparteine. This process preferentially removes a proton from one enantiomer, allowing for the separation and further functionalization of the enantioenriched piperidines. researchgate.net

Palladium-catalyzed C-H arylation can also be rendered stereoselective. By employing a C3-linked directing group, the synthesis of cis-3,4-disubstituted piperidines can be achieved with excellent stereocontrol. nih.gov The directing group guides the catalyst to a specific face of the molecule, ensuring a stereoselective bond formation. nih.gov These methods provide access to specific diastereomers and enantiomers of functionalized piperidines.

Derivatization Strategies for the 4-(Piperidin-3-yl)phenol Scaffold

The chemical reactivity of the 4-(piperidin-3-yl)phenol scaffold can be exploited to generate a wide array of derivatives. Strategic functionalization of the piperidine nitrogen, modification of the phenolic hydroxyl group, substitution on the piperidine ring, and electrophilic aromatic substitution on the phenol moiety are the primary avenues for derivatization.

Functionalization of the Piperidine Nitrogen

The secondary amine of the piperidine ring is a primary site for functionalization, offering a straightforward handle to introduce a variety of substituents. Common strategies include N-alkylation, N-acylation, and reductive amination.

N-Alkylation: The direct alkylation of the piperidine nitrogen with alkyl halides is a common method to introduce alkyl groups. The stereochemistry of N-alkylation on substituted piperidines has been studied, providing insights into the factors that control the axial versus equatorial addition of the alkyl group. acs.org

N-Acylation: The piperidine nitrogen can be readily acylated using acyl chlorides or acid anhydrides to form amides. This reaction introduces a carbonyl group adjacent to the nitrogen, which can alter the electronic properties and conformational flexibility of the piperidine ring. For instance, (substituted phenyl){4-[3-(piperidin-4-yl)propyl]piperidin-1-yl} methanone (B1245722) derivatives have been synthesized to explore their biological activities. researchgate.net

Reductive Amination: Reductive amination is a highly versatile and controlled method for N-alkylation that avoids the potential for over-alkylation often encountered with direct alkylation. masterorganicchemistry.comorganic-chemistry.org This two-step, one-pot reaction involves the formation of an iminium ion intermediate from the reaction of the piperidine with an aldehyde or ketone, followed by in-situ reduction with a mild reducing agent like sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3). masterorganicchemistry.comorganic-chemistry.org This method allows for the introduction of a wide range of substituents onto the piperidine nitrogen. For example, 4-hydroxybenzaldehyde (B117250) can be reacted with 4-piperidinemethanol (B45690) under reductive conditions to yield the corresponding N-substituted piperidine.

| Functionalization Method | Reagents | Product Type | Key Features |

| N-Alkylation | Alkyl halides (e.g., CH3I) | N-Alkyl piperidines | Direct introduction of alkyl groups. |

| N-Acylation | Acyl chlorides, Acid anhydrides | N-Acyl piperidines (Amides) | Introduces a carbonyl group. |

| Reductive Amination | Aldehydes/Ketones, Reducing agents (e.g., NaBH3CN, NaBH(OAc)3) | N-Alkyl piperidines | Controlled mono-alkylation, high functional group tolerance. masterorganicchemistry.comorganic-chemistry.org |

Chemical Modifications of the Phenolic Hydroxyl Group

The phenolic hydroxyl group of 4-(piperidin-3-yl)phenol offers another key site for chemical modification, primarily through etherification and esterification reactions. These modifications can significantly impact the compound's physicochemical properties, such as lipophilicity and hydrogen bonding capacity.

Etherification: The formation of an ether linkage at the phenolic oxygen is a common strategy. This can be achieved through various methods, including the Williamson ether synthesis, which involves the reaction of the phenoxide ion with an alkyl halide. Palladium-catalyzed allylic etherification of phenols with vinyl ethylene (B1197577) carbonate has also been reported as a method to introduce allylic groups. frontiersin.org Mitsunobu reactions have been employed for the etherification of phenols with alcohols, providing a versatile route to a range of ethers. nih.gov

Esterification: The phenolic hydroxyl group can be converted to an ester through reaction with carboxylic acids, acyl chlorides, or acid anhydrides. The Steglich esterification, using a carbodiimide (B86325) coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP), is a widely used method. mdpi.com Diacyl disulfides have also been identified as effective reagents for the chemoselective acylation of phenols. researchgate.net

| Modification Method | Typical Reagents | Product Type | Key Features |

| Etherification | Alkyl halides, Alcohols (Mitsunobu), Vinyl ethylene carbonate (Pd-catalyzed) | Aryl ethers | Modifies hydrogen bonding and lipophilicity. |

| Esterification | Carboxylic acids (with DCC/EDC, DMAP), Acyl chlorides, Acid anhydrides | Phenyl esters | Introduces an ester functionality. |

Substitutions on the Piperidine Ring System

Introducing substituents directly onto the carbon framework of the piperidine ring of 4-(piperidin-3-yl)phenol is a more complex synthetic challenge but offers the potential to create analogues with significantly altered three-dimensional structures and biological activities. news-medical.net

Synthetic strategies for constructing substituted piperidine rings often involve multi-step sequences starting from acyclic precursors or the functionalization of pre-existing piperidine rings. nih.govajchem-a.com For instance, palladium-catalyzed reactions have been developed for the preparation of 2- and 2,6-substituted piperidines. ajchem-a.com Intramolecular cyclization reactions, such as the reductive hydroamination/cyclization of alkynes, can also be employed to generate substituted piperidine systems. nih.gov

Electrophilic Aromatic Substitutions on the Phenol Moiety

The phenol ring in 4-(piperidin-3-yl)phenol is activated towards electrophilic aromatic substitution due to the electron-donating nature of the hydroxyl group. This allows for the introduction of various substituents, primarily at the ortho and para positions relative to the hydroxyl group.

Halogenation: The halogenation of phenols can be achieved under relatively mild conditions. For instance, bromination of phenol with bromine water leads to the formation of 2,4,6-tribromophenol. Regioselective halogenation can be achieved by careful choice of reagents and reaction conditions.

Nitration: The nitration of phenols can be accomplished using a mixture of nitric acid and sulfuric acid. However, this reaction can be difficult to control and may lead to the formation of multiple nitrated products and oxidative byproducts. rsc.orggoogle.com Milder nitrating agents, such as metal nitrates (e.g., Cu(NO3)2), have been investigated to improve the selectivity of the reaction. ijcce.ac.ir The use of ammonium (B1175870) nitrate (B79036) and potassium hydrogen sulfate (B86663) has been reported for the regioselective ortho-nitration of phenols. dergipark.org.tr A process for the selective 4-nitration of phenol derivatives has also been developed, which involves the formation of a diphenyl oxalate (B1200264) derivative followed by nitration and hydrolysis. google.com

| Substitution Reaction | Typical Reagents | Position of Substitution | Key Features |

| Halogenation | Br2, Cl2 | Ortho, Para | Can lead to poly-substitution. |

| Nitration | HNO3/H2SO4, Metal nitrates, NH4NO3/KHSO4 | Ortho, Para | Can be difficult to control, milder reagents improve selectivity. ijcce.ac.irdergipark.org.tr |

Novel Synthetic Route Development for Analogues

The development of novel synthetic routes for analogues of 4-(piperidin-3-yl)phenol is an active area of research, driven by the desire for more efficient and stereoselective methods to access structurally diverse compounds.

Recent advances in synthetic methodology have provided new tools for the construction of highly substituted and chiral piperidine derivatives. ajchem-a.com Asymmetric synthesis strategies are particularly important for producing enantiomerically pure analogues, which is often crucial for their biological activity. nih.gov For example, catalytic asymmetric Mukaiyama aldol (B89426) reactions have been used in the synthesis of chiral piperidine-containing natural products. mdpi.com

The combination of biocatalytic carbon-hydrogen oxidation and radical cross-coupling has emerged as a streamlined approach to create complex, three-dimensional piperidine molecules, reducing the number of synthetic steps and reliance on precious metal catalysts. news-medical.net Furthermore, synthetic approaches starting from hydroxyphenyl aldehydes have been developed to construct chromeno[4,3-b]pyridines and chromeno[3,4-c]pyridines, which are structurally related to the 4-(hydroxyphenyl)piperidine scaffold. researchgate.net

Structure Activity Relationship Sar Investigations of 4 Piperidin 3 Yl Phenol Hydrobromide Analogues

Impact of Substituent Variations on Pharmacological Activity

The phenolic hydroxyl group is a crucial pharmacophore in many biologically active molecules, often involved in key hydrogen bonding interactions with target receptors. Modifications to this group can significantly alter a compound's binding affinity and efficacy.

Strategies for modifying the phenolic group include:

Bioisosteric Replacement : Replacing the phenol (B47542) with other acidic functional groups that can act as hydrogen bond donors, such as hydroxamic acids, sulfonamides, or tetrazoles. This can improve metabolic stability and pharmacokinetic properties.

Esterification and Etherification : Converting the hydroxyl group into an ester or ether can modulate lipophilicity and cell permeability. These modifications can also serve as prodrug strategies, where the active phenolic compound is released after enzymatic cleavage in the body.

Ring Substitution : Introducing substituents onto the aromatic ring can influence the acidity of the phenolic proton and the electronic properties of the ring, thereby affecting receptor interactions.

For instance, in the context of other phenolic compounds, derivatization has been shown to enhance biological activity. Chemical modifications of natural phenols can lead to derivatives with increased potency. nih.gov Phenolic compounds can engage in various binding interactions, including hydrophobic interactions and acting as hydrogen bond acceptors or donors. researchgate.net

The nitrogen atom of the piperidine (B6355638) ring is a common site for modification in drug design. N-substitution can significantly impact a compound's pharmacological profile by altering its size, shape, basicity, and lipophilicity.

Research on N-substituted piperidine analogues has demonstrated that:

Small Alkyl Groups : Substitution with small alkyl groups like methyl or ethyl can sometimes enhance binding affinity. For example, in a study on 4-piperidinyl benzilate derivatives, N-methylation and N-ethylation increased affinity for muscarinic cholinergic receptors. nih.gov

Bulky and Aralkyl Groups : Larger substituents, such as n-propyl or isopropyl groups, may decrease binding affinity. nih.gov However, the introduction of bulky aromatic groups like benzyl (B1604629) or phenethyl can be well-tolerated and may even improve affinity, suggesting the presence of a nearby binding region that can accommodate such substitutions. nih.gov

Heterocyclic Moieties : The introduction of various heterocyclic rings, such as substituted indoles, can be accommodated on the piperidine nitrogen and can lead to high affinity and selectivity for specific receptors, like the dopamine (B1211576) D3 receptor. nih.gov Linker chemistry between the piperidine and the heterocyclic moiety also plays a role in modulating activity. nih.govacs.org

Table 1: Effect of N-Substitution on Binding Affinity of 4-Piperidinyl Benzilate Analogues for Muscarinic Receptors

| N-Substituent | Ki (nM) nih.gov |

| H | 2.0 |

| Methyl | 0.2 |

| Ethyl | 0.2 |

| n-Propyl | >200 |

| Isopropyl | >200 |

| Benzyl | 0.2 |

| p-Nitrobenzyl | 13.0 |

| p-Fluorobenzyl | 3.0 |

| Phenethyl | 8.0 |

| p-Nitrophenethyl | 15.0 |

This table is interactive. Click on the headers to sort the data.

Chirality plays a pivotal role in the biological activity of many drugs, as stereoisomers can exhibit different pharmacological and toxicological properties. nih.gov The 3-position of the piperidine ring in 4-(piperidin-3-yl)phenol (B3328106) is a chiral center, meaning the compound can exist as two enantiomers (R and S).

The spatial arrangement of substituents is critical for optimal interaction with the target receptor. Often, only one enantiomer will fit correctly into the binding site and elicit the desired biological response. For instance, studies on other chiral compounds have shown that stereochemistry can significantly impact potency and pharmacokinetics. nih.gov The differential activity of enantiomers can be substantial, with one isomer being highly active while the other is significantly less active or even inactive. nih.gov Molecular modeling can help elucidate the structural and stereochemical requirements for efficient receptor interaction. nih.govresearchgate.net

The position of the phenol group on the piperidine ring (e.g., 2-, 3-, or 4-position) can drastically alter the molecule's three-dimensional shape and its ability to engage with a biological target.

Receptor Fit : The relative orientation of the phenolic and piperidine moieties is crucial for aligning with the binding pocket of a receptor. A change in the substitution pattern can lead to a complete loss of activity if the key interacting groups are no longer in the optimal positions.

Selectivity : Positional isomers can exhibit different selectivity profiles for various receptor subtypes. For example, moving a substituent from one position to another might favor binding to a different but related receptor.

Studies on related piperidine structures have shown that the substitution pattern on the aromatic ring is a key determinant of activity. nih.gov For example, in a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides, the 3-(piperidin-4-yl)oxy substituent was found to be favorable for activity. nih.gov

The electronic properties of substituents on the aromatic ring can influence the bioactivity of 4-(piperidin-3-yl)phenol analogues. Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) can modulate the pKa of the phenolic hydroxyl group and the electron density of the aromatic ring.

Electron-Withdrawing Groups (EWGs) : Groups like nitro (-NO2), cyano (-CN), and halogens (F, Cl, Br) withdraw electron density from the aromatic ring. This can increase the acidity of the phenolic proton, potentially leading to stronger hydrogen bond donation. The presence of a halogen substitute on a fluorophenyl moiety has been shown to be essential for the inhibitory effects of certain piperazine (B1678402) analogues on equilibrative nucleoside transporters. polyu.edu.hk

Electron-Donating Groups (EDGs) : Groups like methoxy (B1213986) (-OCH3) and alkyl groups donate electron density to the aromatic ring, decreasing the acidity of the phenol.

The electronic nature of substituents can affect not only receptor binding but also pharmacokinetic properties such as metabolism and bioavailability.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov By analyzing various molecular descriptors, QSAR models can predict the activity of new, unsynthesized compounds and provide insights into the structural features that are important for bioactivity. frontiersin.org

For piperidine-based compounds, QSAR models have been developed to predict their inhibitory activity against various targets. researchgate.net These models typically use a range of descriptors, including:

Topological descriptors : Describe the connectivity of atoms in a molecule.

Spatial descriptors : Relate to the three-dimensional shape of the molecule.

Thermodynamic descriptors : Include properties like heat of formation. nih.gov

Electronic descriptors : Quantify the electronic properties, such as partial charges and dipole moments.

A statistically significant QSAR model can be a powerful tool in the drug discovery process, enabling the rational design of more potent analogues. nih.gov For example, a QSAR study on piperine (B192125) analogues identified that an increase in the exposed partial negative surface area enhances inhibitory activity. nih.gov The validation of QSAR models is crucial and is typically performed using techniques like cross-validation and external test set prediction. nih.gov

Development of Predictive QSAR Models for the Compound Class

Quantitative Structure-Activity Relationship (QSAR) modeling represents a sophisticated computational approach to understanding the link between the structural properties of a series of compounds and their biological activities. For the class of compounds related to 4-(Piperidin-3-yl)phenol, the development of predictive QSAR models is instrumental in guiding the synthesis of new analogues with potentially enhanced efficacy. The process involves creating a dataset of compounds with known biological activities and then using statistical methods to correlate these activities with various calculated molecular descriptors.

The construction of a robust QSAR model typically begins with the selection of a training set of molecules, which is a diverse subset of the compound class used to generate the model. The remaining compounds form a test set, which is used to validate the predictive power of the generated model. A good 3D-QSAR model, for instance, should have a high squared correlation coefficient (r²) and a high cross-validated squared correlation coefficient (q²), both of which should ideally be greater than 0.5. explorationpub.com

For classes of compounds similar to piperidine derivatives, various QSAR studies have been successfully conducted. nih.gov These studies often employ methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) to build 3D-QSAR models. These models can provide a detailed understanding of how steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields of the molecules influence their biological activity. The statistical significance of these models is crucial, with key parameters like the predicted residual sum of squares (PRESS) and the standard deviation of the error of prediction (SDEP) being used to assess their predictive ability.

The following table illustrates a hypothetical set of statistical parameters for a QSAR model developed for a series of 4-(Piperidin-3-yl)phenol analogues, demonstrating the kind of validation that is typically performed.

| Statistical Parameter | Value | Description |

| q² (Cross-validated r²) | 0.65 | Indicates good internal model predictivity. |

| r² (Non-cross-validated r²) | 0.92 | Shows a strong correlation between experimental and predicted activities for the training set. |

| pred_r² (Predictive r² for test set) | 0.88 | Demonstrates the model's ability to predict the activity of new compounds. |

| Standard Error of Estimate (SEE) | 0.25 | Represents the standard deviation of the residuals. |

| F-statistic | 150 | Indicates the statistical significance of the regression model. |

This table is illustrative and based on typical values found in QSAR studies of similar compound classes.

Correlation of Molecular Descriptors with In Vitro Efficacy

The in vitro efficacy of 4-(Piperidin-3-yl)phenol hydrobromide analogues is intrinsically linked to their physicochemical properties, which can be quantified by various molecular descriptors. These descriptors fall into several categories, including electronic, steric, and hydrophobic properties. By correlating these descriptors with the measured in vitro activity, researchers can gain insights into the specific structural modifications that are likely to lead to improved efficacy.

For instance, the position and nature of substituents on the phenol ring can significantly impact activity. nih.gov Electronic descriptors such as Hammett constants (σ) can quantify the electron-donating or electron-withdrawing nature of these substituents, which in turn can influence the compound's interaction with its biological target. Steric parameters, like Taft's steric parameter (Es) or molar refractivity (MR), can describe the size and shape of the substituents, which may be crucial for fitting into a binding pocket.

The following interactive table provides examples of how different molecular descriptors for a hypothetical series of 4-(Piperidin-3-yl)phenol analogues might correlate with their in vitro efficacy, measured as the half-maximal inhibitory concentration (IC50).

| Analogue | R-group on Phenol Ring | logP | Molar Refractivity (MR) | Electronic Parameter (σ) | In Vitro Efficacy (IC50, nM) |

| 1 | -H | 2.5 | 45.2 | 0.00 | 150 |

| 2 | -Cl | 3.2 | 50.3 | 0.23 | 75 |

| 3 | -CH3 | 3.0 | 50.0 | -0.17 | 120 |

| 4 | -OCH3 | 2.4 | 52.9 | -0.27 | 90 |

| 5 | -NO2 | 2.3 | 52.1 | 0.78 | 250 |

This data is hypothetical and for illustrative purposes to demonstrate the correlation between molecular descriptors and in vitro efficacy.

By analyzing such data, researchers can deduce that, for this hypothetical series, an electron-withdrawing substituent with moderate lipophilicity (like -Cl) enhances efficacy, while a bulky, strongly electron-withdrawing group (like -NO2) is detrimental. These insights are invaluable for the design of future analogues with optimized activity.

Pharmacological Characterization and Mechanistic Investigations in Vitro & Non Clinical

Receptor Binding and Ligand Interaction Profiling

The 4-(3-hydroxyphenyl)piperidine (B9838) scaffold, the core structure of 4-(Piperidin-3-yl)phenol (B3328106), has been the subject of extensive pharmacological investigation. This research has revealed a complex pattern of interactions with a range of neurotransmitter receptors, suggesting a multifaceted mechanism of action. The following subsections provide a detailed analysis of the binding affinities and functional activities of this chemical class at opioid, dopamine (B1211576), GABAA, serotonin (B10506), adrenergic, and histamine (B1213489) receptors.

The 4-(3-hydroxyphenyl)piperidine moiety is a well-established pharmacophore for opioid receptor antagonists. wustl.edu Extensive structure-activity relationship (SAR) studies have demonstrated that N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines are a class of pure opioid receptor antagonists. wustl.eduacs.org The antagonist properties are inherent to the core structure, with the N-substituent primarily influencing potency and selectivity. acs.org

Research has shown that analogues of this class are generally non-selective opioid receptor antagonists, with varying affinities for the mu (μ), kappa (κ), and delta (δ) opioid receptors. ebi.ac.uk For instance, the compound (3R,4R)-3,4-Dimethyl-1-[(3S)-3-hydroxy-3-cyclohexyl-propyl]-4-(3-hydroxyphenyl)piperidine (LY255582) is a potent μ, κ, and δ-opioid antagonist. ebi.ac.uk The orientation of the 4-(3-hydroxyphenyl) group in an equatorial position on the piperidine (B6355638) ring is thought to be crucial for the antagonist activity of this class of compounds. nih.gov

Furthermore, the substitution on the piperidine ring itself plays a significant role in the antagonist profile. Studies on N-substituted 4-(3-hydroxyphenyl)piperidines without the methyl groups have shown that they also act as opioid receptor antagonists at the μ and κ receptors. acs.org Most of these compounds were also found to be antagonists at the δ opioid receptor. acs.org The introduction of a nitrogen atom into the piperidine ring, forming 1-substituted 4-(3-hydroxyphenyl)piperazines, also results in pure opioid receptor antagonists with potencies at the μ, δ, and κ receptors similar to their piperidine counterparts. nih.gov

One notable derivative, JDTic, which incorporates the trans-(3R,4R)-dimethyl-4-(3-hydroxyphenyl)piperidine scaffold, has been identified as a highly potent and selective κ opioid receptor antagonist. nih.gov This compound demonstrates a kappa Ki of 0.3 nM in binding assays and a Ki of 0.006 nM in functional assays, with high selectivity over μ and δ receptors. nih.gov

| Compound | μ-Opioid Receptor (Ki/Ke, nM) | κ-Opioid Receptor (Ki/Ke, nM) | δ-Opioid Receptor (Ki/Ke, nM) | Reference |

|---|---|---|---|---|

| JDTic | - | 0.3 (Ki), 0.006 (Ke) | - | nih.gov |

| LY255582 | Potent Antagonist | Potent Antagonist | Potent Antagonist | ebi.ac.uk |

| N-Phenylpropyl (3R)-3-methyl-4-(3-hydroxyphenyl)piperazine | 1.01 (Ke) | 1.57 (Ke) | 6.99 (Ke) | nih.gov |

The 4-(3-hydroxyphenyl)piperidine scaffold has also been investigated for its interaction with dopamine receptors. Studies on enantiomeric pairs of N-alkyl analogues of 3-(3-hydroxyphenyl)-N-n-propylpiperidine have demonstrated their ability to interact with central dopamine receptors. nih.gov The R-enantiomers of these compounds generally behave as classical dopamine receptor agonists, showing affinity and intrinsic activity at both presynaptic and postsynaptic receptors. nih.gov The S-enantiomers with N-substituents larger than n-propyl also exhibit a similar profile, while (S)-(-)-3-PPP itself shows a unique profile of stimulating presynaptic autoreceptors and blocking postsynaptic receptors. nih.gov

More specifically, certain piperidine-based compounds have been identified as potent and selective antagonists for the dopamine D4 receptor. chemrxiv.orgchemrxiv.org For example, a novel series of 4,4-difluoro-3-(phenoxymethyl)piperidine scaffolds have been characterized as D4 receptor antagonists, with some compounds showing exceptional binding affinity (Ki = 0.3 nM) and high selectivity over other dopamine receptor subtypes (D1, D2, D3, and D5). chemrxiv.org Additionally, N-phenylpiperazine analogs have been shown to bind selectively to the D3 versus the D2 dopamine receptor subtype. mdpi.com

| Compound Class | Dopamine Receptor Subtype | Binding Affinity (Ki, nM) | Functional Activity | Reference |

|---|---|---|---|---|

| 4,4-difluoro-3-(phenoxymethyl)piperidine derivative | D4 | 0.3 | Antagonist | chemrxiv.org |

| N-phenylpiperazine analog | D3 | 1.4 - 43 | - | mdpi.com |

| (S)-(-)-3-(3-hydroxyphenyl)-N-n-propylpiperidine | Presynaptic DA | - | Agonist | nih.gov |

| (S)-(-)-3-(3-hydroxyphenyl)-N-n-propylpiperidine | Postsynaptic DA | - | Antagonist | nih.gov |

While direct studies on 4-(Piperidin-3-yl)phenol at the GABAA receptor orthosteric site are limited, research on structurally related compounds containing a piperidine moiety suggests potential interactions. For instance, a series of 4-(piperidin-4-yl)-1-hydroxypyrazole (4-PHP) analogues have been designed and characterized as ligands for the GABAA receptor. nih.govresearchgate.net These compounds exhibit binding affinities in the low micromolar to low nanomolar range at native rat GABAA receptors and function as antagonists at the human α1β2γ2s receptor subtype. nih.govresearchgate.net These findings indicate that the piperidine scaffold can be incorporated into molecules that bind to the orthosteric site of the GABAA receptor.

Furthermore, phenolic compounds, in general, have been identified as modulators of GABAA receptors. mdpi.com Natural products containing phenol (B47542) groups, such as flavonoids and phlorotannins, have been shown to act as modulators at the benzodiazepine (B76468) site of GABAA receptors. mdpi.com Piperine (B192125), a compound containing a piperidine ring, has also been shown to modulate GABAA receptors, suggesting a binding site involving the α and β subunits. nih.gov This collective evidence suggests that the 4-(Piperidin-3-yl)phenol structure possesses moieties that have the potential to interact with the GABAA receptor complex, although further investigation is required to determine its specific activity at the orthosteric site.

| Compound Class | GABAA Receptor Interaction | Binding Affinity/Activity | Reference |

|---|---|---|---|

| 4-(Piperidin-4-yl)-1-hydroxypyrazole analogues | Orthosteric site antagonists | Low μM to low nM range | nih.govresearchgate.net |

| Phenolic Compounds (general) | Modulators (e.g., at benzodiazepine site) | Variable | mdpi.com |

| Piperine | Modulator (α and β subunit site) | EC50 in μM range | nih.gov |

The interaction of 4-(3-hydroxyphenyl)piperidine derivatives with adrenergic receptors has been noted in some studies. Adrenergic receptors, classified into alpha (α) and beta (β) subtypes, are key regulators of the sympathetic nervous system. mdpi.com While comprehensive screening data for 4-(Piperidin-3-yl)phenol across all adrenergic receptor subtypes is not available, there is evidence of interaction with the α1-adrenergic receptor for a related compound. Research on N-alkyl analogues of 3-(3-hydroxyphenyl)-N-n-propylpiperidine has indicated that these compounds are evaluated for their interaction with α-adrenergic receptors. nih.gov This suggests that the core 3-hydroxyphenyl-piperidine structure may possess affinity for this receptor class. Further studies are necessary to fully characterize the binding profile of 4-(Piperidin-3-yl)phenol at both alpha and beta adrenergic receptor subtypes.

The histamine H1 receptor is a target for antihistamine medications used to treat allergic reactions. wikipedia.org While direct binding data for 4-(Piperidin-3-yl)phenol at the H1 receptor is not specified in the available literature, the piperidine chemical class is a common feature in many H1 receptor antagonists. researchgate.net Various piperidine derivatives have been synthesized and evaluated for their H1 receptor antagonist activity. researchgate.net This structural overlap suggests a potential for 4-(Piperidin-3-yl)phenol to interact with the H1 receptor, although experimental validation is required to confirm any affinity or functional activity.

In Vitro Enzyme Inhibition and Functional Assays

In vitro assays are the cornerstone of early-stage drug discovery, providing crucial data on a compound's interaction with specific biological targets. These experiments are conducted in a controlled environment outside of a living organism, typically using isolated proteins, enzymes, or cells.

N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD) Inhibition

N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD) is an enzyme responsible for the biosynthesis of N-acylethanolamines (NAEs), a class of bioactive lipids that includes the endocannabinoid anandamide. wikipedia.org Inhibition of NAPE-PLD can modulate the levels of these signaling lipids.

To assess a compound's effect on NAPE-PLD, an in vitro inhibition assay would be performed using a purified or recombinant NAPE-PLD enzyme. The enzyme's activity is measured by providing its substrate, N-acyl-phosphatidylethanolamine (NAPE), and quantifying the production of the NAE product. wikipedia.org A reduction in product formation in the presence of the test compound would indicate inhibitory activity, from which an IC50 value could be calculated.

Enzyme Kinetics and Mechanism of Inhibition

When a compound shows significant enzyme inhibition, further studies are conducted to understand its mechanism of action. Enzyme kinetics studies can determine whether the inhibition is competitive, non-competitive, uncompetitive, or mixed. khanacademy.org

These mechanisms are typically elucidated by measuring the initial reaction rates at various substrate and inhibitor concentrations. The data are then plotted using methods like the Michaelis-Menten plot or its linear transformation, the Lineweaver-Burk plot. khanacademy.org

Competitive Inhibition: The inhibitor binds to the enzyme's active site, competing with the substrate. This increases the apparent Michaelis constant (Km) but does not change the maximum velocity (Vmax). khanacademy.org

Non-competitive Inhibition: The inhibitor binds to a site other than the active site, reducing the enzyme's efficiency. This lowers the Vmax but does not affect the Km. khanacademy.org

Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex. This reduces both Vmax and Km. khanacademy.org

Understanding the mechanism of inhibition is critical for predicting the compound's behavior in more complex biological systems.

Non-Clinical Biological Activity Assessments

Following initial in vitro characterization, further non-clinical assessments in cellular or tissue-based models would be necessary to understand the biological activity of a compound. These assays bridge the gap between simple enzyme inhibition and potential physiological effects. Based on the in vitro targets identified (e.g., specific GPCRs or enzymes), relevant cell-based assays would be selected. For instance, if a compound showed activity in a GPCR binding assay, a downstream functional assay measuring second messengers like cyclic AMP (cAMP) could be employed to confirm its agonist or antagonist properties in a cellular context. researchgate.net Without initial in vitro data for 4-(Piperidin-3-yl)phenol hydrobromide, specific non-clinical biological activity assessments cannot be detailed.

In Vitro Antimicrobial and Antifungal Activity of Derivatives

Derivatives of the piperidine scaffold, a core component of 4-(piperidin-3-yl)phenol, have demonstrated a range of antimicrobial and antifungal activities in preclinical studies. These investigations highlight the potential of this chemical class as a template for developing new anti-infective agents. The structure-activity relationship of these derivatives is a key focus, with modifications to the piperidine ring influencing both the spectrum and potency of activity. biomedpharmajournal.org

The antimicrobial potential of piperidine derivatives has been evaluated against both Gram-positive and Gram-negative bacteria. biointerfaceresearch.com For instance, certain novel piperidine derivatives were shown to be active against Staphylococcus aureus and Escherichia coli. biointerfaceresearch.com The mechanism of action often relates to the specific chemical substitutions on the piperidine ring. nih.gov Thiosemicarbazone derivatives of 2,6-diaryl-3-methyl-4-piperidones, for example, have exhibited significant antimicrobial and antifungal properties, with some compounds showing activity comparable to the standard drug ampicillin. biomedpharmajournal.org Studies on various piperidine derivatives revealed that while some compounds showed broad-spectrum antibacterial activity, others had more limited or no effect against the fungal species tested. researchgate.net

In the realm of antifungal research, piperidine-containing compounds have been explored for their efficacy against various plant pathogenic fungi and human fungal pathogens. nih.govnih.gov For example, novel thymol (B1683141) derivatives incorporating a piperidine moiety displayed remarkable in vitro activity against Phytophthora capsici and Sclerotinia sclerotiorum, in some cases superior to commercial fungicides. nih.govresearchgate.net Similarly, a systematic exploration of piperidinyl thiazole (B1198619) analogues identified compounds with excellent in vitro and in vivo activity against oomycete fungal pathogens like Phytophthora infestans. nih.gov The fungicidal mechanism of some derivatives is believed to involve the inhibition of ergosterol (B1671047) synthesis, a critical component of the fungal cell membrane. mdpi.com

Table 1: In Vitro Antimicrobial and Antifungal Activity of Selected Piperidine Derivatives

| Compound Class | Target Organism(s) | Observed Effect | Reference(s) |

|---|---|---|---|

| Piperidine derivatives | Staphylococcus aureus, Escherichia coli | Active | biointerfaceresearch.com |

| Thiosemicarbazone derivatives of piperidin-4-one | Various bacteria and fungi | Significant antimicrobial and antifungal activity | biomedpharmajournal.org |

| Piperidine-containing thymol derivatives | Phytophthora capsici, Sclerotinia sclerotiorum | Potent in vitro antifungal activity | nih.govresearchgate.net |

| Piperidinyl thiazole analogues | Phytophthora infestans, Plasmopara viticola | Excellent in vitro and in vivo fungicidal activity | nih.gov |

Antiproliferative Activity in Human Cell Lines

The cytotoxic and antiproliferative potential of piperidine-based compounds has been extensively investigated against a variety of human cancer cell lines. These studies aim to identify novel agents that can inhibit tumor cell growth and viability. A series of 3,5-bis(benzylidene)-4-piperidones demonstrated high toxicity towards human oral carcinoma cell lines (Ca9-22, HSC-2, HSC-4) while being less toxic to non-malignant cells, indicating a degree of tumor selectivity. mdpi.com

Further studies on N-acyl analogs of 3,5-bis(benzylidene)piperidin-4-ones revealed that many of these compounds displayed selective toxicity for malignant cells, with CC50 values in the submicromolar range against cancer cell lines such as HSC-2, HSC-4, and HL-60. nih.govnih.gov The antiproliferative activity is often dose- and time-dependent. For example, a novel compound, 3, 5-bis (2, 4-difluorobenzylidene)-4-piperidone (DiFiD), significantly suppressed the proliferation of various pancreatic cancer cell lines. nih.gov Similarly, certain 4-arylpiperidin-4-ol derivatives, which are analogs of loperamide (B1203769), showed potent antiproliferative effects against HCT-116 colon tumor cells and HL-60 leukemia cells. researchgate.net

The structural features of these derivatives play a crucial role in their activity. Modifications at the N-terminal of the piperidine ring can lead to compounds with significant growth inhibitory activity. nih.govresearchgate.net For instance, a derivative with nitro and fluoro substitutions on the phenyl ring of an aryl carboxamide moiety was found to be the most active in a series, inhibiting the growth of human leukemia cells (K562 and Reh) at low concentrations. nih.govresearchgate.net The evaluation of 2-alkyl-4-halo-1,2,5,6-tetrahydropyridine analogs showed they were generally more potent than the corresponding trans-2-alkyl-4-halopiperidine derivatives in human solid tumor cell lines. nih.gov

Table 2: Antiproliferative Activity of Piperidine Derivatives in Human Cancer Cell Lines

| Compound/Derivative Class | Cell Line(s) | Key Findings | Reference(s) |

|---|---|---|---|

| 3,5-bis(benzylidene)-4-piperidones | Ca9-22, HSC-2, HSC-4 (Oral Carcinoma) | High, tumor-selective toxicity | mdpi.com |

| N-Acyl-3,5-bis(benzylidene)piperidin-4-ones | HSC-2, HSC-4, HL-60 | Submicromolar CC50 values; selective toxicity | nih.govnih.gov |

| 3, 5-bis (2, 4-difluorobenzylidene)-4-piperidone (DiFiD) | Pancreatic Cancer Cell Lines | Significant, dose- and time-dependent suppression of proliferation | nih.gov |

| (Substituted phenyl) {4-[3-(piperidin-4-yl)propyl]piperidin-1-yl} methanone (B1245722) derivatives | K562, Reh (Leukemia) | Compound 3a showed potent inhibition of cell growth at low concentrations | nih.govresearchgate.net |

| Loperamide Analogs (4-arylpiperidin-4-ol) | HCT-116 (Colon), HL-60 (Leukemia) | N-diphenylpropanol analogs exhibited potent antiproliferative activity | researchgate.net |

| 2-Alkyl-4-halo-1,2,5,6-tetrahydropyridines | A2780 (Ovarian), SW1573 (Lung), WiDr (Colon) | More potent than saturated piperidine analogs | nih.gov |

In Vitro Cell Cycle Analysis and Apoptosis Induction Pathways

Mechanistic studies have revealed that the antiproliferative effects of many phenolic and piperidine-containing compounds are linked to their ability to induce cell cycle arrest and apoptosis. nih.govresearchgate.net Phenolic compounds, in general, are known to induce apoptosis through various pathways, including both extrinsic and intrinsic routes. nih.gov

For specific piperidine derivatives, cell cycle analysis has been a key tool to elucidate their mechanism of action. Treatment of pancreatic cancer cells with the compound DiFiD induced growth arrest at the G2/M and S-phases, which was followed by an increase in the sub-G0/G1 phase, indicative of apoptotic cell death. nih.gov This G2/M arrest was also observed in studies with 2-alkyl-4-halo-1,2,5,6-tetrahydropyridine analogs. nih.gov The arrest at specific checkpoints of the cell cycle prevents cancer cells from proceeding with division, ultimately leading to cell death. mdpi.com

The induction of apoptosis, or programmed cell death, is a hallmark of many effective anticancer agents. Several piperidine derivatives have been shown to be potent inducers of apoptosis. nih.gov The apoptotic process is often caspase-dependent. researchgate.net For example, loperamide analogs were found to activate caspase-3, a key executioner caspase in the apoptotic cascade. researchgate.net Further evidence of apoptosis induction by a potent antileukemic piperidine derivative was suggested by DNA fragmentation assays. nih.govresearchgate.net The underlying molecular mechanisms can be complex, involving the inhibition of multiple cancer signaling pathways, such as the PI3K/AKT pathway, which ultimately leads to caspase-dependent apoptosis. researchgate.net Some phenolic compounds have been shown to affect regulatory proteins of apoptotic pathways, such as pro-apoptotic proteins (e.g., BAX) and anti-apoptotic proteins (e.g., Bcl-2). nih.gov

Target Identification and Validation Methodologies (In Vitro Focus)

High-Throughput Screening (HTS) and Hit Identification

High-throughput screening (HTS) is a critical methodology in modern drug discovery for identifying "hits"—compounds that exhibit a desired biological activity against a specific target or pathway. nih.govnih.gov This approach allows for the rapid testing of large libraries of chemical compounds, including natural products and synthetic molecules, to find starting points for drug development. mdpi.com

In the context of identifying novel piperidine-based therapeutic agents, HTS can be employed in various formats. Phenotypic screening, a cell-based HTS approach, identifies compounds that produce a desired change in cell behavior or phenotype without a priori knowledge of the specific molecular target. nih.gov For example, a gene biomarker-based phenotypic screen was successfully used to identify 3,4-disubstituted piperidine derivatives that could modulate macrophage polarization, a process relevant to diseases like multiple sclerosis. nih.gov Another HTS approach screened thousands of compounds for their ability to protect retinal pigment epithelial (RPE) cells from oxidative stress, a key factor in age-related macular degeneration. nih.gov

Once a screening campaign is complete, the active compounds, or "hits," are identified. These hits then undergo further evaluation and chemical optimization to improve their potency and drug-like properties. unchainedlabs.com The HTS process is not just for finding active compounds but can also be used to optimize reaction conditions for synthesizing complex molecules, ensuring that promising scaffolds can be produced efficiently for further study. unchainedlabs.com

Molecular and Cellular Level Target Validation Studies

Following hit identification from HTS, target validation studies are essential to confirm that a compound's biological activity is mediated through its intended molecular target. sigmaaldrich.com These studies employ a combination of computational, biochemical, and cell-based assays.

At the molecular level, computational methods like molecular docking are used to predict how a compound binds to its putative target protein. nih.gov These in silico models can suggest key interactions, such as hydrogen bonds or π–π stacking, that are critical for binding affinity and can guide the rational design of more potent analogs. nih.gov For example, docking studies have been used to understand the interaction of piperidine derivatives with targets like the histamine H3 receptor. nih.gov Biochemical assays, such as enzyme inhibition assays, provide direct evidence of a compound's effect on a purified protein target. sigmaaldrich.com

At the cellular level, a variety of assays are used to confirm that the molecular action translates into a cellular effect. For instance, if a compound is hypothesized to inhibit a specific signaling pathway, its effect on downstream markers of that pathway can be measured in cultured cells. researchgate.net Mechanistic studies in cancer cell lines often involve analyzing changes in protein expression (e.g., cyclins, caspases) and phosphorylation status of key signaling molecules (e.g., Akt, Stat3) following compound treatment. nih.govnih.gov Furthermore, rescuing a cell from the effects of a compound by overexpressing the target's active form can provide strong evidence for the mechanism of action. For example, the growth-suppressive effects of DiFiD on pancreatic cancer cells were rescued by the ectopic expression of the Notch Intracellular domain (NICD), confirming its action on the Notch signaling pathway. nih.gov

Computational Chemistry and Molecular Modeling of 4 Piperidin 3 Yl Phenol Hydrobromide

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.

Prediction of Binding Modes and Affinities with Biological Targets

No specific molecular docking studies were found in the available literature that detail the binding modes or predict the binding affinities of 4-(Piperidin-3-yl)phenol (B3328106) hydrobromide with any specific biological targets. Such a study would typically involve docking the compound into the active site of a protein and calculating a scoring function to estimate the binding affinity.

Identification of Key Interacting Residues and Pharmacophoric Features

Without docking studies, the key amino acid residues that might interact with 4-(Piperidin-3-yl)phenol hydrobromide within a receptor's binding pocket have not been identified. Analysis of interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, which are crucial for defining the compound's pharmacophore, is absent from the scientific record. While the phenol (B47542) group can act as a hydrogen bond donor and acceptor and the piperidine (B6355638) ring can engage in various interactions, specific details remain uninvestigated.

Homology Modeling of Relevant Receptor Structures

Homology modeling is a technique used to predict the three-dimensional structure of a protein when its experimental structure is not available. This is accomplished by using a known experimental structure of a homologous protein as a template. For this compound, there is no information available on specific biological targets for which homology models have been built to study its interactions.

Conformational Analysis and Energetic Profiles of the Compound and Analogues

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. The piperidine ring, for instance, can adopt various conformations such as chair, boat, or twist-boat forms. However, specific studies detailing the conformational preferences and energetic profiles of this compound or its close analogues are not documented. Such analyses are vital for understanding the molecule's flexibility and how it might adapt its shape to fit into a binding site.

Virtual Screening and Ligand-Based Drug Design Approaches

Virtual screening involves the computational screening of large libraries of small molecules to identify those that are most likely to bind to a drug target. Ligand-based drug design relies on the knowledge of other molecules that bind to the biological target of interest. There is no evidence in the reviewed literature of this compound being used as a query molecule in virtual screening campaigns or as a template in ligand-based drug design studies to discover new bioactive compounds.

Scaffold Design and Chemical Biology Applications

Development of the 4-(Piperidin-3-yl)phenol (B3328106) Hydrobromide Core as a Privileged Scaffold

The molecular architecture of 4-(Piperidin-3-yl)phenol combines two key structural motifs, the piperidine (B6355638) ring and the phenol (B47542) group, which are widely recognized as "privileged scaffolds" in medicinal chemistry. mdpi.com A privileged scaffold is a molecular framework that demonstrates the ability to bind to a variety of biological targets, making it a valuable starting point for the development of new drugs. mdpi.comnih.gov

The piperidine ring, a nitrogen-containing six-membered heterocycle, is one of the most common structural units found in pharmaceuticals and natural alkaloids. mdpi.com Its prevalence is due to the favorable properties it often imparts to a molecule, such as structural flexibility, basicity, and improved membrane permeability, which are crucial for a compound's pharmacokinetic profile. The piperidine moiety is a key component in a wide array of therapeutic agents, including those with anticancer, antipsychotic, and neuroprotective properties. nih.govresearchgate.net

The phenol group, characterized by a hydroxyl (-OH) group attached to an aromatic ring, is a vital pharmacophoric feature. It can act as both a hydrogen bond donor and acceptor, enabling critical interactions with biological macromolecules like enzymes and receptors. The strategic fusion of these two scaffolds in the 4-(Piperidin-3-yl)phenol core creates a bifunctional entity with significant potential for diverse biological activities. This core structure serves as a versatile template for designing ligands that can interact with multiple, and often unrelated, biological targets, solidifying its status as a privileged scaffold in drug discovery. mdpi.comnih.gov

Diversity-Oriented Synthesis (DOS) for Novel Chemical Space Exploration

Diversity-Oriented Synthesis (DOS) is a powerful strategy employed to generate collections of structurally diverse small molecules in an efficient manner. cam.ac.ukcam.ac.uk Unlike traditional target-oriented synthesis, which focuses on creating a specific molecule, DOS aims to populate "chemical space" with a wide range of molecular architectures. cam.ac.uknih.gov This exploration is crucial for identifying novel compounds with unique biological activities, particularly for targets considered "undruggable." cam.ac.uknih.gov

The 4-(Piperidin-3-yl)phenol core is an ideal starting point for DOS due to its inherent structural features and multiple points for chemical modification. The strategy often involves a "build/couple/pair" algorithm where building blocks are first constructed, then coupled with other reagents, and finally undergo intramolecular reactions to form distinct molecular skeletons. nih.gov By applying various synthetic pathways to the common piperidinylphenol core, chemists can generate a library of compounds with high skeletal diversity. nih.govnih.gov

For instance, the piperidine ring can be subjected to various reactions to create a range of regio- and diastereoisomers, allowing for the exploration of three-dimensional (3D) chemical space. whiterose.ac.ukyork.ac.uk This is particularly important in fragment-based drug discovery (FBDD), where novel 3D fragment collections are highly sought after. nih.gov The strategic use of the 4-(Piperidin-3-yl)phenol scaffold in DOS enables the creation of compound libraries that cover large and previously unexplored areas of biologically relevant chemical space, increasing the probability of discovering new and effective biological probes and therapeutic leads. nih.govmdpi.com

Application as a Chemical Probe for Investigating Biological Pathways

A chemical probe is a small molecule designed to selectively interact with a specific biological target, such as a protein, allowing researchers to study its function within a biological system. cam.ac.uk The 4-(Piperidin-3-yl)phenol scaffold has served as the foundation for the development of such probes. Through iterative medicinal chemistry efforts, derivatives of this core structure have been optimized to create potent and selective tool compounds for investigating complex biological pathways.

A notable example stems from a high-throughput screening campaign that identified compounds based on a related 4-methoxy-3-(piperidin-4-yl)oxy benzamide (B126) scaffold as inhibitors of the presynaptic choline (B1196258) transporter (CHT). nih.gov CHT is a critical protein that controls the capacity of cholinergic signaling by mediating the uptake of choline, the precursor to the neurotransmitter acetylcholine. nih.gov Iterative optimization of the initial lead compounds led to the identification of ML352, a potent and selective CHT inhibitor. nih.gov ML352, built upon a drug-like piperidine-based scaffold, serves as a valuable chemical probe for studying the roles of CHT in various physiological and behavioral functions, including cognition and mood, and its involvement in neurological disorders. nih.gov The development of such probes from the piperidinylphenol framework highlights its utility in creating specialized tools for chemical genetics and the broader study of biological systems. cam.ac.uk

Design of Analogues with Enhanced Selectivity and Potency for Specific Targets

A key application of the 4-(Piperidin-3-yl)phenol scaffold is in the rational design of analogues with improved biological activity for a specific target. This process relies on understanding the structure-activity relationship (SAR), which describes how chemical structure correlates with biological effect. researchgate.netmdpi.com By systematically modifying different parts of the scaffold, medicinal chemists can enhance properties like potency (the amount of drug needed to produce an effect) and selectivity (the drug's ability to affect a particular target without affecting others).

One detailed SAR study focused on developing inhibitors for Lysine Specific Demethylase 1 (LSD1), an enzyme implicated in cancer. nih.gov Researchers designed a series of compounds containing a 3-(piperidin-4-ylmethoxy)pyridine (B1265346) moiety, a close analogue of the core scaffold. Their findings demonstrated that specific substitutions on the aromatic ring significantly impacted potency.

Table 1: SAR of 6-Phenyl Substituted Analogues as LSD1 Inhibitors nih.gov

| Compound | Substitution at 4-position of Phenyl Ring | LSD1 Inhibitory Potency (Ki, nM) |

|---|---|---|

| 16 | -CF3 | 58 |

| 17 | -CH3 | 29 |

| 19 | -CH2CH3 | 200 |

| 20 | -CH(CH3)2 | 88 |

This table illustrates how small changes to a substituent on the phenyl ring of the scaffold lead to significant differences in inhibitory potency against the LSD1 enzyme.

The study found that a small alkyl group, like methyl, at the 4-position was optimal for activity, while larger groups were less favorable. nih.gov These compounds also showed high selectivity for LSD1 over related enzymes like MAO-A and MAO-B. nih.gov

Another study on inhibitors of the choline transporter (CHT) explored modifications around a 4-methoxy-3-(piperidin-4-yl)oxy benzamide scaffold. nih.gov This work revealed that benzylic heteroaromatic amide groups were the most potent, and the 3-(piperidin-4-yl)oxy substituent was favored over other ether changes. nih.gov Such detailed SAR investigations are crucial for refining the privileged scaffold into a highly potent and selective clinical candidate. nih.govdndi.org

Future Research Directions in 4 Piperidin 3 Yl Phenol Hydrobromide Chemistry

Exploration of Unconventional Synthetic Routes and Advanced Derivatization

The synthesis of chiral 3-substituted piperidines remains a significant challenge, often requiring lengthy routes or stoichiometric chiral building blocks. nih.gov Future research will necessitate a move beyond traditional methods towards more efficient, stereoselective, and unconventional synthetic strategies to build diverse libraries of 4-(Piperidin-3-yl)phenol (B3328106) analogues.

A particularly promising avenue is the use of transition-metal catalysis. For instance, a rhodium-catalyzed asymmetric reductive Heck reaction has been developed to couple aryl boronic acids with dihydropyridines, providing enantioenriched 3-substituted tetrahydropyridines that are direct precursors to compounds like 4-(Piperidin-3-yl)phenol. acs.orgnih.gov This method offers high yields and excellent enantioselectivity across a wide range of functional groups. organic-chemistry.org Another innovative approach involves a ring-opening and ring-closing sequence starting from pyridine (B92270) derivatives to generate N-(hetero)arylpyridinium salts, which can then be converted into a variety of piperidine (B6355638) derivatives through reduction or nucleophilic addition reactions. chemistryviews.org Such strategies could be instrumental in generating novel compound libraries for structure-activity relationship studies. chemistryviews.org

Advanced derivatization efforts will focus on systematically modifying both the piperidine and phenol (B47542) moieties. This includes:

Late-stage functionalization: Introducing functional groups at various positions on the piperidine ring to finely tune physicochemical properties.

Polycyclization: Employing strategies like the Pauson-Khand reaction to construct complex, polycyclic scaffolds from piperidine intermediates, thereby exploring novel three-dimensional chemical space. digitellinc.com

Phenolic Modification: Creating ether or ester prodrugs or replacing the phenol with bioisosteres to modulate pharmacokinetic properties.

These modern synthetic approaches offer significant advantages over classical methods, as detailed in the table below.

| Feature | Classical Synthetic Routes | Unconventional Synthetic Routes |

| Stereocontrol | Often requires chiral pool starting materials or resolution of racemates. | Achieves high enantioselectivity through asymmetric catalysis (e.g., Rh-catalyzed reactions). acs.org |

| Efficiency | Typically involves multiple linear steps with protection/deprotection. | Employs convergent strategies like multicomponent reactions or one-pot transformations. chemistryviews.orgresearchgate.net |

| Substrate Scope | Can be limited by harsh reaction conditions. | Broader functional group tolerance under milder, catalytic conditions. nih.gov |

| Diversity | Generates limited structural diversity. | Enables rapid generation of diverse analogue libraries for screening. chemistryviews.org |

Integration of Multi-Omics Data for Comprehensive Mechanistic Elucidation

To fully understand the biological impact of 4-(Piperidin-3-yl)phenol hydrobromide, future research must move beyond single-endpoint assays towards a systems-level understanding of its mechanism of action. The integration of multiple high-throughput "omics" technologies provides a holistic view of the molecular changes induced by the compound within a biological system. nygen.ionih.gov This approach can reveal novel drug targets, elucidate complex signaling pathways, and identify potential biomarkers. pharmafeatures.commdpi.com

A multi-omics workflow for this compound would involve treating a relevant cellular or animal model and subsequently analyzing samples using a combination of techniques:

Transcriptomics (RNA-Seq): To identify all genes whose expression is altered by the compound, revealing the initial cellular response and affected regulatory networks.

Proteomics (Mass Spectrometry): To quantify changes in the levels of thousands of proteins, providing a direct link between gene expression changes and functional outcomes. astrazeneca.com

Metabolomics (MS, NMR): To measure fluctuations in endogenous small-molecule metabolites, offering a real-time snapshot of the compound's impact on cellular metabolism and physiology. astrazeneca.com

By integrating these disparate datasets, researchers can construct comprehensive network models of the compound's activity, moving from a simple drug-target interaction to a dynamic view of its system-wide effects. nygen.ionih.gov

| Omics Technology | Data Generated | Potential Insights for this compound |

| Genomics | DNA sequence variations. | Identifies genetic factors that may influence individual responses to the compound. pharmafeatures.com |

| Transcriptomics | mRNA expression levels. | Reveals compound-regulated genes and signaling pathways. nygen.io |

| Proteomics | Protein expression and post-translational modifications. | Confirms functional protein changes and identifies direct or indirect protein targets. mdpi.com |

| Metabolomics | Levels of endogenous metabolites. | Uncovers effects on metabolic pathways and discovers potential biomarkers of activity. astrazeneca.com |

Application of Artificial Intelligence and Machine Learning in Compound Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the drug discovery process by dramatically accelerating the design-test-learn cycle. researchgate.netnih.gov For this compound, AI/ML can be applied to explore a vast chemical space and design novel analogues with optimized properties.

Key applications include:

High-Throughput Virtual Screening (HTVS): ML models can be trained on existing data to screen massive virtual libraries of compounds, prioritizing a smaller, more promising set of molecules for synthesis and testing. nih.govmdpi.com This significantly reduces the time and cost associated with initial hit identification. nih.gov

De Novo Drug Design: Generative AI models, such as variational autoencoders (VAEs) or recurrent neural networks (RNNs), can learn the underlying patterns of known active molecules to design entirely new chemical structures that retain the core 3-arylpiperidine scaffold but possess novel features. mdpi.com

Property Prediction: AI algorithms can predict various physicochemical and pharmacokinetic properties of designed analogues before they are synthesized. mdpi.com This allows chemists to focus their efforts on compounds with a higher probability of success.

The integration of AI/ML into the design workflow creates a powerful engine for innovation, enabling the rapid exploration of novel chemical matter.

| AI/ML Application | Description | Relevance to Analogue Design |

| Quantitative Structure-Activity Relationship (QSAR) | Models that correlate chemical structure with biological activity. | Predicts the potency of new analogues based on their structural features. |

| Generative Adversarial Networks (GANs) | Algorithms that generate novel molecular structures with desired properties. | Creates diverse and unique 4-(Piperidin-3-yl)phenol derivatives for exploration. |

| Deep Learning for Property Prediction | Neural networks trained to predict molecular properties (e.g., solubility, binding affinity). nih.gov | Prioritizes the synthesis of analogues with favorable drug-like characteristics. mdpi.com |

| Reinforcement Learning | Models that optimize molecules step-by-step to maximize a desired property. | Systematically refines a lead compound to achieve higher potency or selectivity. |

Development of Structure-Based Drug Design (SBDD) Insights for Novel Analogues

Structure-based drug design (SBDD) is a rational approach to drug discovery that relies on knowledge of the three-dimensional structure of the biological target. plos.org Assuming the molecular target of this compound is identified, SBDD will be a cornerstone for designing next-generation analogues with superior potency and selectivity. nih.gov

The SBDD process begins with determining the high-resolution 3D structure of the target protein, typically via X-ray crystallography or cryo-electron microscopy, in complex with the parent compound. This structural information provides a precise map of the binding pocket and reveals key molecular interactions (e.g., hydrogen bonds, hydrophobic contacts) that are critical for affinity. plos.org

Using this structural blueprint, computational chemists can employ a variety of tools to design improved analogues:

Molecular Docking: In silico programs predict how newly designed molecules will bind to the target, allowing for the rapid evaluation of many potential ideas. nih.gov

Pharmacophore Modeling: Identifies the essential 3D arrangement of chemical features required for binding, which can then be used to search for novel scaffolds.

Fragment-Based Growth: Small chemical fragments that bind to sub-pockets can be computationally or synthetically "grown" or "linked" to create highly potent and novel molecules.

This iterative process of structural analysis, computational design, chemical synthesis, and biological testing is a powerful strategy for optimizing lead compounds. plos.orgnih.gov

| SBDD Technique | Principle | Application to 4-(Piperidin-3-yl)phenol Analogues |

| X-ray Crystallography | Determines the precise 3D atomic structure of the target-ligand complex. | Provides the foundational blueprint of how the compound binds to its target. |

| Molecular Docking | Computationally predicts the binding pose and affinity of a ligand in a target's active site. nih.gov | Screens virtual libraries of new analogues to prioritize candidates for synthesis. |

| Molecular Dynamics (MD) Simulations | Simulates the movement of atoms in the target-ligand complex over time. | Assesses the stability of the binding interaction and reveals dynamic conformational changes. nih.gov |

| Free Energy Perturbation (FEP) | A rigorous computational method to accurately predict changes in binding affinity upon chemical modification. | Allows for the precise, in silico optimization of substituents on the piperidine or phenol rings. |

Q & A

Q. How can researchers optimize the synthesis yield and purity of 4-(Piperidin-3-yl)phenol hydrobromide?